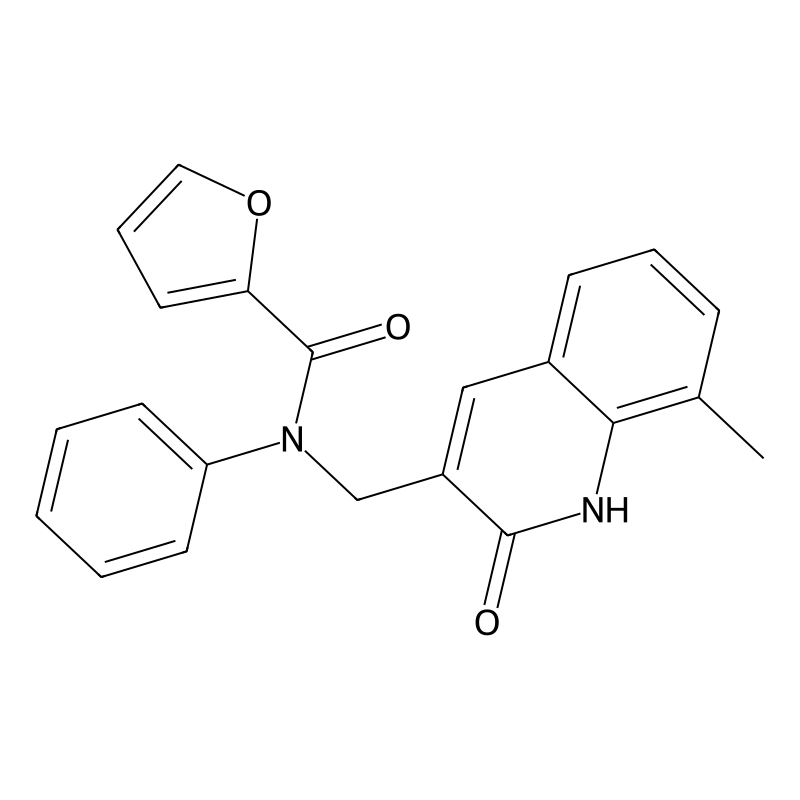

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide

Catalog No.

S7971271

CAS No.

M.F

C22H18N2O3

M. Wt

358.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylfuran-2-carboxamide

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H18N2O3/c1-15-7-5-8-16-13-17(21(25)23-20(15)16)14-24(18-9-3-2-4-10-18)22(26)19-11-6-12-27-19/h2-13H,14H2,1H3,(H,23,25)

InChI Key

YMNLRRHIFLKELG-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CO4

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CO4

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide is a novel compound that has been the focus of significant scientific research in recent years. Also known as HMFP, this compound has attracted attention due to its unique physical and chemical properties, potential applications in scientific experimentation, and potential implications for multiple fields of research and industry. In this paper, we will provide an overview of HMFP, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide, also known as HMFP, is a synthetic compound that was first developed by scientists in the late 90s. HMFP belongs to a class of compounds known as quinoline derivatives, which are commonly used in medicinal chemistry due to their broad range of biological activities. The unique chemical structure of HMFP makes it particularly interesting for scientific research, as it offers a wide variety of potential applications in fields ranging from pharmacology to materials science.

HMFP is a pale yellow crystalline powder with a molecular weight of 389.45 g/mol. The melting point of HMFP is around 193-195°C, and the compound has a solubility of 0.5 mg/mL in DMSO and 0.1 mg/mL in ethanol. HMFP has a density of 1.33 g/mL and a boiling point of 641.3°C at 760 mmHg. The compound is stable under normal conditions, but it may decompose in the presence of acid or base.

HMFP can be synthesized through a series of chemical reactions that involve 2,8-dimethylquinoline, furan-2-carboxylic acid, and phenyl isocyanate. The final product can be purified through column chromatography using a mixture of hexane and ethyl acetate as solvents. The purity of HMFP can be determined through HPLC, and the structure of the compound can be confirmed through NMR and mass spectrometry.

HMFP can be analyzed using a variety of analytical methods, including HPLC, UV-visible spectroscopy, and mass spectrometry. These techniques can be used to monitor the purity and stability of HMFP over time, as well as to quantify the concentration of the compound in biological samples or other substances of interest.

HMFP shows a wide range of biological activities that make it a promising compound for medical research. In vitro studies have shown that HMFP can inhibit the growth of multiple cancer cell lines, including cervical, colon, and lung cancer cells. HMFP has also been shown to have anti-inflammatory properties and to be a potent inhibitor of bacterial biofilm formation. These properties make HMFP an attractive target for drug development, as it has the potential to be used in the treatment of cancer, inflammation, and bacterial infections.

Studies on the toxicity of HMFP have shown that the compound has a relatively low toxicity profile, with no observable adverse effects at doses up to 100 mg/kg. However, further studies are needed to fully assess the safety of HMFP in human subjects.

HMFP has a wide range of potential applications in scientific experimentation. The compound can be used in the development of new drugs, as it has shown promising activity against cancer cells and bacterial infections. HMFP can also be used as a fluorescent probe to monitor biological processes, as it has fluorescent properties that make it easy to detect in living cells.

Research on HMFP is still in the early stages, but significant progress has been made in understanding the biological properties of the compound and its potential applications in various fields of research and industry. Several research groups are currently working on developing new drugs based on HMFP, and the compound is also being studied for its potential applications in materials science and as a fluorescent probe for imaging living cells.

HMFP has the potential to have significant implications in a wide range of fields, including pharmacology, materials science, and biotechnology. The compound's unique chemical structure and biological properties make it an attractive target for drug development, as it has shown promising activity against cancer cells and bacterial infections. HMFP's fluorescent properties also make it a useful tool for monitoring biological processes in living cells, and the compound's stability and solubility make it attractive for use in materials science.

Despite its promising properties, HMFP also has several limitations that must be addressed to fully realize its potential. For example, further studies are needed to fully assess the safety and toxicity of HMFP in human subjects. Additionally, more research is needed to fully understand the mechanism of action of HMFP and its potential applications in various fields of research and industry. However, given the potential implications of HMFP in fields ranging from drug development to materials science, it is likely that research on this compound will continue to expand in the future.

- Further studies on the mechanism of action of HMFP to fully understand its biological properties.

- Development of HMFP-based drugs for the treatment of cancer and bacterial infections.

- Exploration of HMFP's potential applications in materials science, including the development of new materials with unique properties.

- Investigation of the use of HMFP as a fluorescent probe to monitor biological processes in living cells.

- Improvement of the synthesis and purification methods for HMFP to increase yields and improve purity.

- Exploration of the potential of HMFP as a novel therapeutic agent for other diseases or conditions.

- Development of HMFP-based drugs for the treatment of cancer and bacterial infections.

- Exploration of HMFP's potential applications in materials science, including the development of new materials with unique properties.

- Investigation of the use of HMFP as a fluorescent probe to monitor biological processes in living cells.

- Improvement of the synthesis and purification methods for HMFP to increase yields and improve purity.

- Exploration of the potential of HMFP as a novel therapeutic agent for other diseases or conditions.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

358.13174244 g/mol

Monoisotopic Mass

358.13174244 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds